

Molecular Characterization of APC K1310D

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Compound Focus: APcK110

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APC K1310D is a **missense variant** located on chromosome 5 in the *APC* gene. The following table summarizes its key molecular identifiers based on the RefSeq database (Genome Build GRCh38/hg38) [1].

Attribute	Details
Gene	APC (Adenomatous Polyposis Coli)
Variant Type	Missense
gDNA Change	chr5:g.112839522_112839524delAAGinsGAC
cDNA Change	c.3928_3930delAAGinsGAC
Protein Change	p.Lys1310Asp (K1310D)
Protein Effect	Unknown [1]

This variant lies within a protein region responsible for downregulation via ubiquitination. However, as of the latest data (May 2025), the **K1310D variant has not been functionally characterized in the scientific literature**, and its concrete effect on APC protein function remains unknown [1].

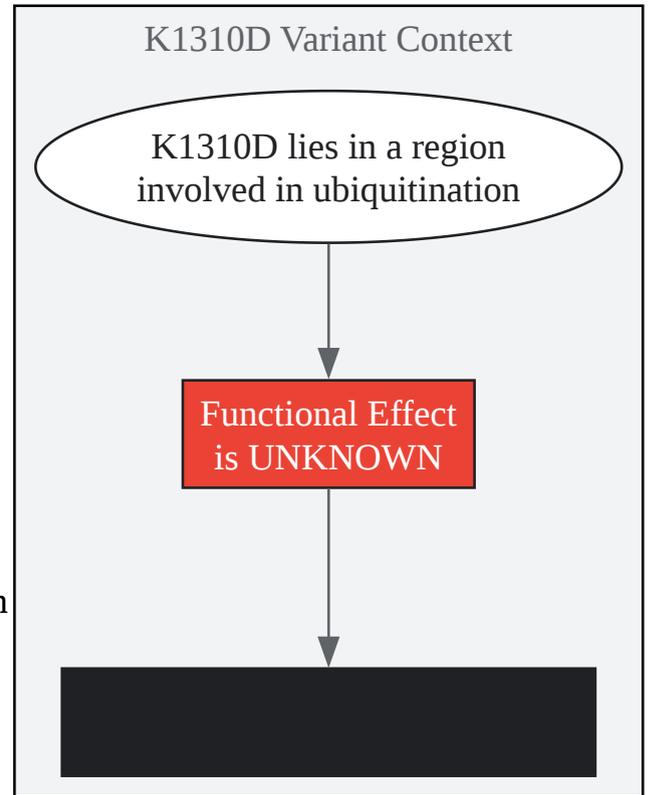
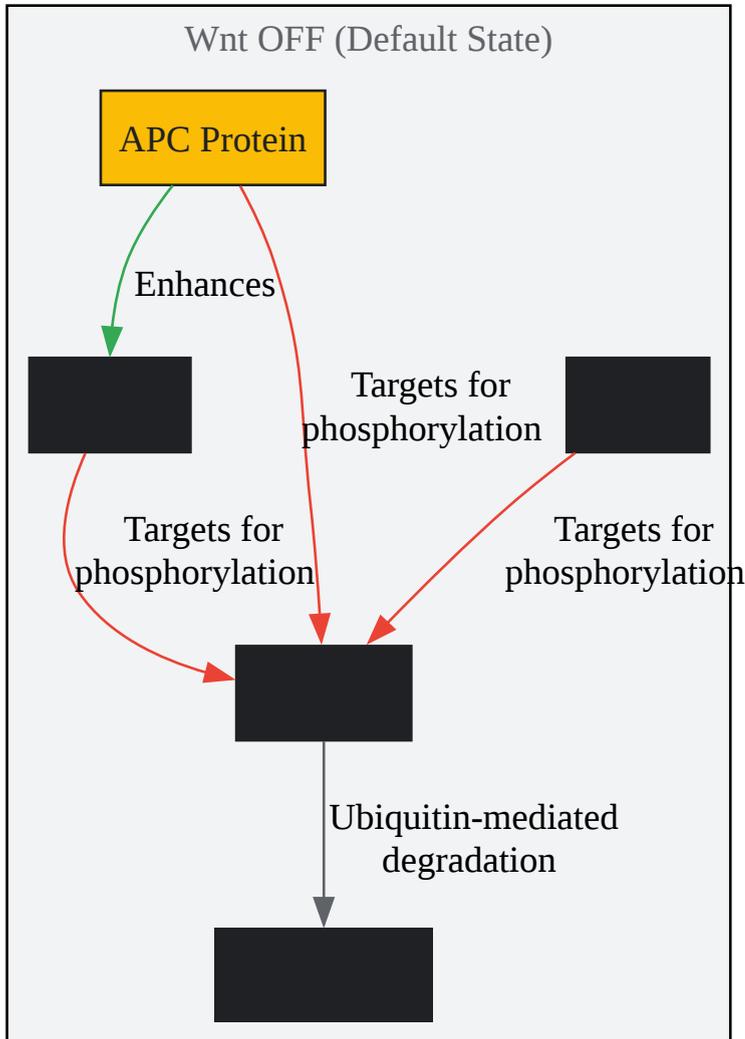
Technical Guide for Researchers

APC Protein Function and Experimental Context

The APC protein is a critical tumor suppressor and a core component of the **β -catenin destruction complex**. Its main function is to target β -catenin for proteasomal degradation, thereby negatively regulating the Wnt signaling pathway. Truncating mutations in *APC* are a hallmark of most colorectal cancers (CRC) [2].

- **Regulation of GSK-3 Activity:** APC directly enhances the activity of Glycogen Synthase Kinase-3 β (GSK-3 β). Wnt signaling activation rapidly induces the dissociation of APC from the Axin/GSK-3 complex, which reduces GSK-3 activity and leads to β -catenin stabilization [3] [4].
- **Domain Architecture:** The K1310D variant is situated in a region critical for ubiquitination. Common cancer-driving mutations in *APC* are typically truncating and cluster in the central part of the protein, affecting the 15- and 20-amino acid repeats and SAMP repeats that are essential for binding β -catenin and Axin, respectively [2].

The diagram below illustrates the role of wild-type APC in the Wnt signaling pathway and the potential implications of the K1310D variant's location.



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Experimental Evidence & Clinical Relevance

The search results indicate a significant gap in knowledge regarding this specific variant.

- **Evidence Status:** The CKB classifies the evidence for this variant as "unknown" due to the lack of direct characterization in published studies [1].
- **Therapeutic Landscape:** No targeted therapies or associated drug resistance data are linked to the APC K1310D variant. Current therapeutic strategies for APC-mutant cancers are focused on inhibiting Wnt signaling downstream of APC, though these are largely in development [2].

Suggested Research Workflow

To functionally characterize the APC K1310D variant, the following experimental approach is recommended:

- **In Vitro Functional Assays:**

- Transfect expression vectors encoding wild-type APC and the APC K1310D mutant into colorectal cancer cell lines with endogenous APC loss (e.g., SW480, HCT116) [3].
- Assess the variant's functional impact by measuring β -catenin protein levels (western blot) and Top/Fop-flash reporter assays for Wnt/ β -catenin pathway activity [2].
- Investigate the specific ubiquitination role of this region through co-immunoprecipitation followed by ubiquitination assays [1].

- **Protein Interaction Studies:**

- Perform co-immunoprecipitation (Co-IP) experiments to determine if the K1310D mutation disrupts the binding of APC to its key partners, such as Axin, or components of the ubiquitin-proteasome system [3].
- Detailed Co-IP protocol from the literature involves lysing cells (e.g., HEK293T) in a buffer with Tris, NaCl, Triton X-100, and protease/phosphatase inhibitors. Incubate lysates with anti-APC or control IgG antibodies, followed by Protein G-agarose bead pull-down and western blot analysis for interacting proteins [3].

- **Cell Phenotyping:**

- Evaluate the phenotypic consequences by conducting assays for cell proliferation, cell cycle progression, and colony formation in soft agar to determine if the variant has transforming potential [2].

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References

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